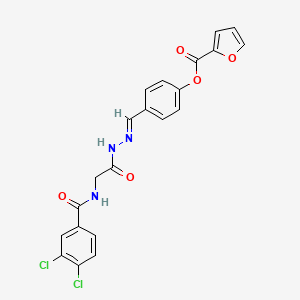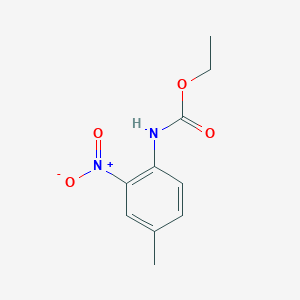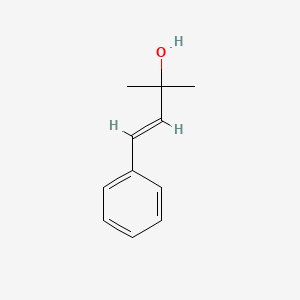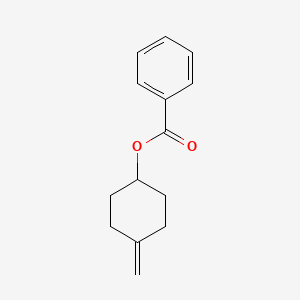![molecular formula C19H22N2O5 B11944463 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butansäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl Amino- als auch Carbonsäure- funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butansäure umfasst typischerweise mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess beginnt oft mit der Herstellung von 4-Phenoxyanilin, das dann mit anderen Reagenzien umgesetzt wird, um die Hydroxypropyl- und Aminogruppen einzuführen. Der letzte Schritt beinhaltet in der Regel die Bildung des Butansäure-Moleküls unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese-systeme können eingesetzt werden, um den Produktionsprozess effizient zu skalieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxypropylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Carbonylgruppe in der Butansäure-Einheit kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxypropylgruppe Ketone ergeben, während die Reduktion der Carbonylgruppe Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butansäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es kann in Studien zur Enzym-Interaktion und Protein-Modifikation verwendet werden.
Industrie: Es kann in der Produktion von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können Signaltransduktion, Stoffwechselprozesse und Genexpressionsregulation umfassen.
Wissenschaftliche Forschungsanwendungen
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butansäure sind andere Aminosäuren und Derivate mit ähnlichen funktionellen Gruppen. Beispiele hierfür sind:
- 2-Amino-4-oxo-4-(4-phenoxyanilino)butansäure
- 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-methoxyanilino)butansäure
Einzigartigkeit
Was 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butansäure auszeichnet, ist seine spezifische Kombination aus funktionellen Gruppen und die daraus resultierenden chemischen Eigenschaften. Diese einzigartige Struktur ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es wertvoll für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
Molekularformel |
C19H22N2O5 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-(3-hydroxypropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C19H22N2O5/c22-12-4-11-20-17(19(24)25)13-18(23)21-14-7-9-16(10-8-14)26-15-5-2-1-3-6-15/h1-3,5-10,17,20,22H,4,11-13H2,(H,21,23)(H,24,25) |
InChI-Schlüssel |
SHTVEXQEVIWMAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)




![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)

![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)



